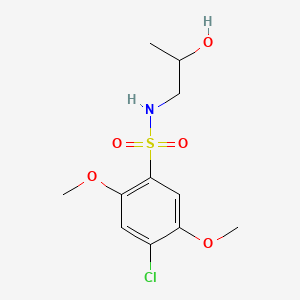

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Description

4-Chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-hydroxypropyl substituent on the sulfonamide nitrogen and chloro/methoxy groups on the benzene ring. The hydroxyl group on the propyl chain may enhance hydrogen-bonding interactions, influencing solubility and crystal packing compared to non-hydroxylated analogs.

Properties

IUPAC Name |

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO5S/c1-7(14)6-13-19(15,16)11-5-9(17-2)8(12)4-10(11)18-3/h4-5,7,13-14H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPNKYVXHDVNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the chloro and methoxy groups can modulate the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Molecular Conformation and Torsion Angles

Key structural comparisons are drawn from sulfonamides with varying aromatic or alkyl substituents (Table 1):

Table 1: Structural Parameters of Selected Sulfonamides

Key Observations:

- Dihedral Angles: The hydroxypropyl substituent may reduce ring tilting compared to (I) (59.3°) by introducing additional intermolecular interactions, such as O—H⋯O bonds.

Substituent Effects on Hydrogen Bonding

Physicochemical Properties

While melting points and solubility data for the target compound are unavailable, comparisons can be inferred:

- Polarity: The hydroxyl group increases polarity compared to methylphenyl or isopropyl analogs, likely improving aqueous solubility.

- The hydroxypropyl group may lower the melting point due to disrupted crystal packing from hydrogen bonding.

Research Implications and Gaps

- Synthetic Challenges: The hydroxypropyl group may require protective strategies during synthesis, unlike the straightforward coupling of aromatic amines in (I) .

Biological Activity

4-Chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide compound notable for its unique chemical structure and potential biological activities. This compound features a sulfonamide functional group, two methoxy groups at the 2 and 5 positions on the benzene ring, and a chloro substituent at the 4 position. The addition of a hydroxypropyl group enhances its solubility and biological activity, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is CHClNOS, with a molecular weight of 309.77 g/mol. The structural features contribute significantly to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 309.77 g/mol |

| CAS Number | 1087646-39-6 |

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that compounds with similar structures can activate critical pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon-stimulated response element (ISRE). These pathways play essential roles in immune response regulation. The presence of methoxy groups is crucial for maintaining this biological activity; their removal leads to a loss of function.

Anti-inflammatory Properties

Studies have shown that 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide exhibits significant anti-inflammatory properties. It has been observed to inhibit the secretion of pro-inflammatory cytokines, which are pivotal in the development of various inflammatory diseases.

Antimicrobial Activity

In vitro studies suggest that this compound possesses antimicrobial properties comparable to established standards such as isoniazid and ciprofloxacin. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth .

Case Studies

- Study on Inflammatory Pathways : A recent study explored the effects of sulfonamide derivatives on NF-κB activation. The results indicated that 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide effectively inhibited NF-κB activation in cultured macrophages, leading to reduced expression of inflammatory markers.

- Antimicrobial Screening : Another study evaluated a series of sulfonamide derivatives against mycobacterial strains. The findings revealed that 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide exhibited higher antimicrobial activity than several benchmark antibiotics .

Research Applications

The compound is being investigated for various applications in scientific research:

- Biochemical Probes : It serves as a biochemical probe to study enzyme activities and protein interactions.

- Medicinal Chemistry : Researchers are exploring its potential therapeutic properties for developing new anti-inflammatory and antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-hydroxypropylamine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride. Key variables include:

-

Temperature : Optimal sulfonylation occurs at 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .

-

Solvent : Use anhydrous dichloromethane or THF to maintain reactivity .

-

Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion.

Yield Optimization : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >75% purity. Confirmation via <sup>1</sup>H NMR and LC-MS is critical to identify unreacted starting materials .- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, DCM | 82 | 89 |

| RT, THF | 68 | 76 |

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., triclinic system, space group P1) .

- Spectroscopy :

- <sup>13</sup>C NMR : Verify methoxy (δ 55–60 ppm) and sulfonamide (δ 110–115 ppm) groups.

- IR : Sulfonyl S=O stretches at 1350–1300 cm⁻¹ and 1170–1120 cm⁻¹ .

Q. What solvents are suitable for solubility testing, and how does polarity affect stability?

- Methodological Answer :

- Polar Solvents : DMSO or methanol (solubility >50 mg/mL at 25°C) are ideal for biological assays.

- Nonpolar Solvents : Limited solubility in hexane (<1 mg/mL) due to sulfonamide hydrophilicity.

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this sulfonamide in nucleophilic substitution reactions?

- Methodological Answer :

-

DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model electron density at the sulfonamide nitrogen.

-

Reactivity Insights : The 2-hydroxypropyl group increases steric hindrance, reducing nucleophilic attack at the sulfonamide sulfur. Compare with analogs lacking the hydroxy group .

- Data Table :

| Substituent | Activation Energy (kcal/mol) |

|---|---|

| 2-Hydroxypropyl | 28.5 |

| Methyl | 22.1 |

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Perform MIC assays (0.1–100 μM) against S. aureus and cytotoxicity assays (HeLa cells) to identify therapeutic windows.

- Mechanistic Studies : Use fluorescence polarization to assess DNA gyrase inhibition (common antimicrobial target) vs. mitochondrial toxicity .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time (10–15 min) and temperature (5°C) to suppress racemization.

- Membrane Separation : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution .

Data Contradiction Analysis

Q. Why do thermal stability studies show conflicting decomposition temperatures (150–170°C)?

- Methodological Answer :

- Controlled TGA-DSC : Run under nitrogen vs. air to assess oxidative vs. pyrolytic degradation.

- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition points. Pre-purify via recrystallization (ethanol/water) .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.